2,7-Naphthyridine-3-carboxylic acid

Übersicht

Beschreibung

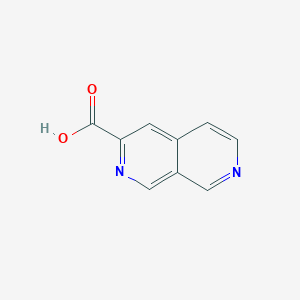

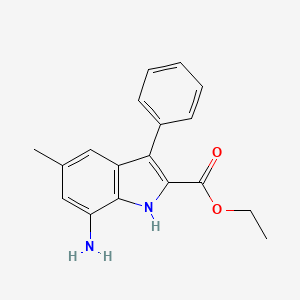

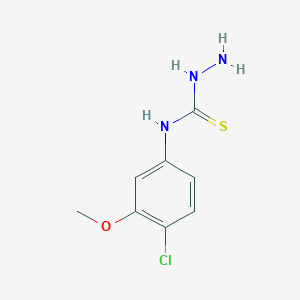

2,7-Naphthyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H6N2O2 . It is a derivative of naphthyridine, which is a class of compounds containing a structure based on the naphthyridine skeleton, consisting of a naphthalene fused to a pyridine ring .

Synthesis Analysis

The synthesis of 2,7-Naphthyridine-3-carboxylic acid derivatives involves the use of 4-Hydroxy-8-methyl-1-oxo-6-phenyl-1,2-dihydro-2,7-naphthyridine-3-carboxylic acid hydrazide as a key intermediate . This intermediate is used to synthesize novel derivatives of various chemical structures, including Schiff bases, 1,3,4-oxadiazoles, pyrazoles, carbohydrazides, semi- and thiosemicarbazides .Molecular Structure Analysis

The molecular structure of 2,7-Naphthyridine-3-carboxylic acid is characterized by a naphthyridine skeleton with a carboxylic acid group attached . The molecular weight of this compound is 174.16 .Chemical Reactions Analysis

2,7-Naphthyridine-3-carboxylic acid derivatives have been found to exhibit a broad spectrum of biological activities . They have been studied for their antiarrhythmic, analgesic, anti-inflammatory, antimicrobial, and anxiolytic properties .Physical And Chemical Properties Analysis

2,7-Naphthyridine-3-carboxylic acid is a solid at room temperature . It has a molecular weight of 174.16 and its molecular formula is C9H6N2O2 .Wissenschaftliche Forschungsanwendungen

Antitumor Applications

- Synthesis and Antitumor Activity : 2,7-Naphthyridine-3-carboxylic acid derivatives have been synthesized and screened for antitumor activity. Eighteen out of twenty-four newly synthesized compounds were screened by the National Cancer Institute against 60 different human tumor cell lines. One compound showed significant sensitivity towards central nervous system cancer (Wójcicka et al., 2013).

Spectroscopic Properties

- Spectroscopic Analysis : Studies have analyzed the spectroscopic properties (IR, 1H- and 13C-NMR, MS) of novel polyfunctionally substituted 2,6- and 2,7-naphthyridines, contributing to the understanding of their structure and potential pharmacological activity (Perillo et al., 2009).

Chemical Synthesis and Reactions

- Synthesis and Reactions : Research has been conducted on the preparation and reactions of 2-substituted 1,8-naphthyridines, derived from the decarboxylation of their 3-carboxylic acids. This includes the synthesis of 2-hydroxy-1,8-naphthyridine via novel methods (Hawes & Wibberley, 1967).

Antibacterial Applications

- Antibacterial Activity : Derivatives of 2,7-naphthyridine-3-carboxylic acid have been synthesized and evaluated for antibacterial properties. This includes a focus on derivatives like esters, carbonitriles, and carboxamides, with some demonstrating effectiveness against gram-negative bacterial infections (Santilli et al., 1975).

Antiarrhythmic Activity

- Antiarrhythmic Properties : 2,7-Naphthyridine derivatives have been studied for their potential antiarrhythmic properties. The synthesis of specific derivatives aimed at exploring their efficacy in treating arrhythmias has been a focus of research (Paronikyan et al., 1996).

Supramolecular Chemistry

- Supramolecular Network Analysis : Studies on hydrogen bonding interactions between 2,7-naphthyridine derivatives and carboxylic acid derivatives have contributed to understanding the formation of supramolecular networks, essential in crystal engineering and material science (Jin et al., 2011).

Luminescence and Photostability

- Luminescent Europium(III) Complexes : Research into the luminescent properties of Europium(III) complexes with 2,7-naphthyridine-3-carboxylic acid derivatives has been conducted. These complexes have shown potential for bioimaging applications due to their favorable photostability and pH response behavior (Wei et al., 2016).

Safety And Hazards

Zukünftige Richtungen

The biological uses of 2,7-naphthyridines have sparked great attention in recent years . The various biological properties of 2,7-naphthyridines encourage the search for new methods of their preparation . Future research may focus on synthesizing new 2,7-naphthyridine derivatives and exploring their spectrum and biological properties .

Eigenschaften

IUPAC Name |

2,7-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-3-6-1-2-10-4-7(6)5-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGNBBZZTQVCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CN=C(C=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Naphthyridine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)

![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1387510.png)

![Ethyl N-[(4-bromophenyl)sulfonyl]leucinate](/img/structure/B1387519.png)

![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B1387523.png)

![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-methanol](/img/structure/B1387526.png)